1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride
Overview
Description
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings.
Ring Annulation: This step further stabilizes the structure.
Cycloaddition: This method is used to introduce additional functional groups.
Direct C-H Arylation: This step involves the direct arylation of the compound to enhance its stability and reactivity.
Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride undergoes various chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential as a kinase inhibitor and its role in drug discovery.
Industry: The compound is used in the production of pharmaceuticals and organic materials.
Mechanism of Action
The exact mechanism of action of 1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and antioxidant activity . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: Known for its antioxidant properties.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Exhibits significant antimicrobial activity.
Properties
IUPAC Name |
1-(1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7(12)9-6-11-4-2-3-8(11)5-10-9;;/h7-10,12H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHHFCDURNHJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN2CCCC2CN1)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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